2-Chloro-3-ethyl-5,8-dimethylquinoline
Description
Contextualization within Quinoline (B57606) Chemistry Research
Quinoline, a bicyclic aromatic heterocycle, has been a subject of intense study for over a century. rsc.orgnih.gov Its derivatives are integral to numerous natural products, pharmaceuticals, and functional materials. nih.govmdpi.commdpi.com The reactivity of the quinoline ring is characterized by its susceptibility to both electrophilic and nucleophilic substitution, with the positions of substitution being highly dependent on the reaction conditions and the nature of existing substituents. rsc.orgyoutube.com
The 2-chloroquinoline (B121035) scaffold is a particularly valuable synthetic intermediate. The chlorine atom at the 2-position is a good leaving group, readily displaced by various nucleophiles, thereby providing a gateway to a wide array of 2-substituted quinoline derivatives. nih.gov The presence of an alkyl group, such as ethyl at the 3-position, can influence the electronic properties and steric environment of the molecule, potentially modulating its reactivity and biological interactions. Furthermore, the dimethyl substitution on the benzene (B151609) ring at positions 5 and 8 can impact the molecule's lipophilicity and metabolic stability, which are crucial parameters in drug design.
Significance of Substituted Quinolines in Chemical Sciences
The importance of substituted quinolines in the chemical sciences cannot be overstated. They form the core structure of a multitude of bioactive compounds with a broad spectrum of pharmacological activities, including antimalarial, antibacterial, anticancer, and antiviral properties. rsc.orgnih.govorientjchem.orgbiointerfaceresearch.com For instance, the renowned antimalarial drug chloroquine features a 4-aminoquinoline core with a chlorine atom at the 7-position. youtube.com The substitution pattern on the quinoline ring is a key determinant of the compound's biological activity. rsc.orgyoutube.com
Beyond medicinal chemistry, substituted quinolines have found applications in materials science as organic light-emitting diodes (OLEDs), fluorescent probes, and catalysts. nih.govmdpi.com The tunable electronic properties of the quinoline ring system, which can be modulated by the introduction of various substituents, make these compounds highly versatile for the development of advanced materials.
Research Gaps and Future Directions Pertaining to 2-Chloro-3-ethyl-5,8-dimethylquinoline
The most significant research gap concerning this compound is the complete lack of its synthesis and characterization in the scientific literature. This absence of data presents a clear opportunity for future research. The primary future direction would be the development of a reliable synthetic route to obtain this compound in good yield and purity.
Once synthesized, a thorough characterization using modern spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be essential to confirm its structure. Following this, investigations into its chemical reactivity, particularly nucleophilic substitution at the 2-position, could lead to the creation of a library of novel quinoline derivatives.
Furthermore, given the established biological importance of substituted quinolines, this compound and its derivatives should be screened for a range of biological activities. Areas of particular interest could include anticancer, antimicrobial, and antiviral assays. The unique substitution pattern of this compound may lead to novel structure-activity relationships and the discovery of new lead compounds for drug development.
Plausible Synthetic Strategies and Predicted Properties
In the absence of direct experimental data, we can propose plausible synthetic routes and predict the properties of this compound based on well-established reactions in quinoline chemistry and the known characteristics of similarly substituted compounds.
Plausible Synthetic Routes
Several classical methods for quinoline synthesis could potentially be adapted to produce the target molecule.
Vilsmeier-Haack Reaction followed by further modifications: A common route to 2-chloro-3-formylquinolines is the Vilsmeier-Haack reaction of the corresponding acetanilide. chemijournal.comchemijournal.comresearchgate.netresearchgate.net In this hypothetical synthesis, one could start with 3,6-dimethylacetanilide. Vilsmeier-Haack cyclization would yield 2-chloro-5,8-dimethylquinoline-3-carbaldehyde. The aldehyde could then be converted to the ethyl group via a two-step process such as Wolff-Kishner or Clemmensen reduction of a corresponding ketone formed via Grignard reaction, or through a Wittig reaction followed by hydrogenation.
Friedländer Annulation: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene group. eurekaselect.comorganic-chemistry.orgwikipedia.orgorganic-chemistry.org A potential route could involve the reaction of 2-amino-3,6-dimethylbenzaldehyde (B15313100) with 1-chlorobutan-2-one, although the regioselectivity of the cyclization would need to be carefully controlled.
Combes Quinoline Synthesis: This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone. iipseries.orgwikipedia.orgpharmaguideline.comyoutube.comslideshare.net The reaction of 3,6-dimethylaniline with an appropriately substituted β-diketone, followed by chlorination at the 2-position, could be a feasible, though likely multi-step, approach.
Predicted Physicochemical Properties
The physical and chemical properties of this compound can be inferred from the properties of its constituent parts and related known compounds.
| Property | Predicted Value/Characteristic | Basis for Prediction |
| Molecular Formula | C₁₃H₁₄ClN | Based on the chemical structure. |
| Molecular Weight | 220.71 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a crystalline solid | Many substituted quinolines are solids at room temperature. nih.govchemicalbook.comsigmaaldrich.com |
| Melting Point | Moderately high | The presence of the aromatic rings and the chloro substituent would likely lead to a melting point above 100 °C. For comparison, 2-chloroquinoline has a melting point of 34-37 °C. chemicalbook.comsigmaaldrich.com |
| Solubility | Soluble in common organic solvents (e.g., chloroform, dichloromethane, acetone); sparingly soluble in water. | The largely nonpolar structure would favor solubility in organic solvents. |
| Reactivity | The 2-chloro group is expected to be susceptible to nucleophilic substitution. | The electron-withdrawing nature of the quinoline nitrogen activates the 2-position towards nucleophilic attack. nih.gov |
Predicted Spectroscopic Data
The expected spectroscopic signatures for this compound are outlined below.
| Spectroscopy | Predicted Chemical Shifts/Signals |
| ¹H NMR | Aromatic protons on the quinoline ring would appear in the range of δ 7.0-8.5 ppm. The ethyl group would show a quartet and a triplet. The two methyl groups would each exhibit a singlet, likely in the δ 2.0-3.0 ppm region. |
| ¹³C NMR | Aromatic carbons would resonate in the δ 120-150 ppm range. The carbon bearing the chlorine atom would be downfield. The carbons of the ethyl and methyl groups would appear in the upfield region. |
| IR Spectroscopy | Characteristic peaks for C-H stretching of aromatic and aliphatic groups, C=C and C=N stretching of the quinoline ring, and a C-Cl stretching vibration. |
| Mass Spectrometry | The molecular ion peak (M⁺) would be observed, along with a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, due to the presence of the ³⁷Cl isotope. Fragmentation would likely involve the loss of the ethyl group and the chlorine atom. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-3-ethyl-5,8-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN/c1-4-10-7-11-8(2)5-6-9(3)12(11)15-13(10)14/h5-7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOUKGUUTKMBCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=CC(=C2N=C1Cl)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594435 | |
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917750-57-3 | |
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=917750-57-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-3-ethyl-5,8-dimethylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Chloro 3 Ethyl 5,8 Dimethylquinoline and Analogues
Strategies for Quinoline (B57606) Core Synthesis
The formation of the fundamental quinoline structure is the cornerstone of synthesizing 2-Chloro-3-ethyl-5,8-dimethylquinoline. Various methods have been developed over the years, with the Vilsmeier-Haack and Friedländer syntheses being particularly relevant.
Vilsmeier-Haack Reaction Approaches for 3-Substituted Quinolines
The Vilsmeier-Haack reaction serves as a powerful and direct method for the synthesis of 2-chloro-3-formylquinolines from N-arylacetamides. wikipedia.orgyoutube.com This reaction is particularly advantageous as it concurrently introduces the chloro group at the 2-position and a formyl group at the 3-position, the latter of which can be further modified. The reaction mechanism involves the formation of a Vilsmeier reagent, typically from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF). wikipedia.org This electrophilic reagent then attacks the electron-rich aromatic ring of an N-arylacetamide, leading to cyclization and the formation of the quinoline ring. ijpcbs.com
For the synthesis of the target molecule, the logical starting material would be N-(2,5-dimethylphenyl)acetamide. The presence of electron-donating methyl groups on the aryl ring facilitates the electrophilic substitution by the Vilsmeier reagent. wikipedia.org The reaction with POCl₃ and DMF would yield the intermediate 2-chloro-3-formyl-5,8-dimethylquinoline.
A crucial subsequent step is the reduction of the 3-formyl group to the desired ethyl group. This transformation can be effectively achieved through methods such as the Wolff-Kishner or Clemmensen reductions. organic-chemistry.orgwikipedia.orgbyjus.com
Wolff-Kishner Reduction : This method involves the formation of a hydrazone from the aldehyde, followed by treatment with a strong base at high temperatures to yield the corresponding alkane. wikipedia.orgpharmaguideline.com The Huang Minlon modification, which uses a high-boiling solvent like diethylene glycol, allows for the removal of water and can improve reaction efficiency. wikipedia.orgalfa-chemistry.com
Clemmensen Reduction : This reaction reduces aldehydes or ketones to alkanes using zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid. wikipedia.orgorganic-chemistry.organnamalaiuniversity.ac.in It is particularly effective for aryl-alkyl ketones and aldehydes, but the strongly acidic conditions may not be suitable for all substrates. organic-chemistry.org
Table 1: Comparison of Reduction Methods for 3-Formylquinoline
| Feature | Wolff-Kishner Reduction | Clemmensen Reduction |
|---|---|---|
| Reagents | Hydrazine (N₂H₄), strong base (e.g., KOH) | Zinc amalgam (Zn(Hg)), conc. HCl |
| Conditions | Basic, high temperature | Acidic |
| Substrate Tolerance | Good for acid-sensitive substrates | Good for base-sensitive substrates |
| Common Solvents | High-boiling alcohols (e.g., diethylene glycol) | Often the reaction medium itself |
Friedländer Quinoline Synthesis Modifications
The Friedländer synthesis is another cornerstone of quinoline chemistry, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, followed by cyclodehydration. researchgate.net This reaction can be catalyzed by either acids or bases. researchgate.net
To synthesize this compound via this route, a potential precursor would be a 2-amino-3,6-dimethylbenzaldehyde (B15313100) or a related ketone. This would be reacted with a ketone that can provide the remaining atoms for the pyridine (B92270) ring, such as 2-pentanone. The regioselectivity of the condensation would be a critical factor to control. researchgate.net
Numerous modifications to the Friedländer synthesis have been developed to improve yields and accommodate a wider range of substrates. These include the use of various catalysts such as iodine, p-toluenesulfonic acid, and various Lewis acids. researchgate.net However, the direct synthesis of a 2-chloro derivative can be challenging with this method, often requiring the use of a pre-chlorinated starting material or a subsequent chlorination step. A more plausible Friedländer approach would be to synthesize 3-ethyl-5,8-dimethylquinolin-2(1H)-one, which could then be chlorinated.
Other Cyclization and Annulation Reactions
Beyond the Vilsmeier-Haack and Friedländer reactions, other methods for quinoline synthesis exist, though they may be less direct for obtaining the specific substitution pattern of the target compound. These include:
Combes Quinoline Synthesis : This method involves the reaction of an aniline (B41778) with a β-diketone under acidic conditions.
Doebner-von Miller Reaction : This is a reaction between an α,β-unsaturated carbonyl compound and an aniline, typically catalyzed by a Lewis acid or a strong protic acid.
Skraup Synthesis : This involves the reaction of aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene.
Gould-Jacobs Reaction : This reaction produces 4-hydroxyquinolines from an aniline and ethoxymethylenemalonate esters.
While these are powerful methods for generating the quinoline core, they would likely require multiple subsequent steps to introduce the specific chloro, ethyl, and dimethyl substituents of the target molecule.
Introduction and Modification of Substituents
The precise placement and nature of the substituents on the quinoline ring are critical for the identity of the final compound.
Chlorination at the 2-Position
The introduction of a chlorine atom at the 2-position of the quinoline ring is a common transformation. As mentioned, the Vilsmeier-Haack reaction directly yields a 2-chloroquinoline (B121035). wikipedia.org An alternative and widely used method is the chlorination of a corresponding 2-hydroxyquinoline (B72897) or quinolin-2(1H)-one. This is typically achieved using chlorinating agents such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). bldpharm.com For instance, if 3-ethyl-5,8-dimethylquinolin-2(1H)-one were synthesized, treatment with POCl₃ would yield the desired this compound.
Alkylation at the 3-Position (Ethyl Group Introduction)
As detailed in the Vilsmeier-Haack section, the introduction of the ethyl group at the 3-position can be accomplished by the reduction of a 3-formyl group. Direct alkylation at the C3 position of a pre-formed quinoline ring is also an area of active research, often involving transition-metal-catalyzed C-H functionalization. rsc.org However, for the specific target molecule, the reduction of a 3-formyl intermediate derived from a Vilsmeier-Haack reaction represents a more established and predictable synthetic route.
Methylation at the 5- and 8-Positions
The introduction of methyl groups at the 5- and 8-positions of the quinoline nucleus is a critical step in forming the carbocyclic portion of the target molecule. This substitution pattern is typically achieved by starting the synthesis with a pre-substituted aniline precursor, such as 2,5-dimethylaniline. This approach ensures the unambiguous placement of the methyl groups before the quinoline ring system is constructed.
Alternatively, direct electrophilic substitution on the quinoline ring can be considered. In acidic conditions, the quinoline nitrogen is protonated, forming the quinolinium ion. This deactivates the pyridine ring towards electrophilic attack far more than the benzene (B151609) ring. stackexchange.com Consequently, electrophilic substitution, such as nitration, preferentially occurs at the 5- and 8-positions of the benzene ring. stackexchange.com While direct Friedel-Crafts methylation of the quinoline core is less common, the underlying principle of electronic control directs substitution to these positions. Studies have shown that when the C5 and C8 positions are blocked, the quinoline ring becomes extremely resistant to electrophilic attack. stackexchange.com The reactivity of these positions is also highlighted in studies of C-H bond activation, where substitution on the quinoline ring can direct reactions to specific sites. acs.org
| Strategy | Description | Key Considerations |
| Precursor-Directed Synthesis | Utilizes a starting material, typically an aniline derivative (e.g., 2,5-dimethylaniline), that already contains the desired methyl substitution pattern. The quinoline ring is then constructed around this precursor. | This is the most common and regioselective method for ensuring correct placement of the 5- and 8-methyl groups. |
| Direct Electrophilic Substitution | Involves the direct methylation of a pre-formed quinoline ring. The reaction is directed by the electronic properties of the quinolinium ion. | Less common for methylation. The quinoline ring is deactivated, requiring harsh conditions. The reaction typically yields a mixture of 5- and 8-substituted products. stackexchange.com |
Advanced Synthetic Techniques and Optimization
Modern organic synthesis seeks to improve upon traditional methods by developing more efficient, selective, and environmentally benign processes. For complex molecules like this compound, advanced techniques involving novel catalytic systems, photochemical methods, and solvent-free conditions are instrumental in optimizing synthetic routes.
Catalytic Systems in Quinoline Synthesis
Catalysis is central to the efficient synthesis of quinolines, offering pathways with lower activation energies, higher yields, and milder reaction conditions compared to classical named reactions. nih.gov A wide array of catalysts, from transition metals to heterogeneous systems, have been developed for various quinoline synthesis strategies. nih.govacs.org
Transition-metal catalysts, including those based on rhodium, cobalt, nickel, and iridium, are effective in mediating C-H activation and cyclization cascades to form the quinoline core. organic-chemistry.orgmdpi.com For instance, cobalt-catalyzed dehydrogenative cyclizations of 2-aminoaryl alcohols with ketones provide an environmentally benign route to N-heterocycles. organic-chemistry.org Similarly, single-atom iron catalysts have demonstrated high efficiency in acceptorless dehydrogenative coupling for quinoline synthesis. organic-chemistry.org Heterogeneous catalysts like zeolites and metal oxides offer the advantages of easy separation and reusability. rsc.org Zeolite-based catalysts have been successfully used in the gas-phase synthesis of quinolines from aniline and alcohols. rsc.org
| Catalyst Type | Example Catalyst | Reaction Type | Key Features |
| Transition Metal (Homogeneous) | Iridium (Ir) complexes | Friedländer Synthesis (from 2-aminobenzyl alcohols) | High efficiency, broad functional group tolerance, environmentally benign. organic-chemistry.org |
| Transition Metal (Homogeneous) | Cobalt (Co) complexes | Dehydrogenative Cyclization | Ligand-free, proceeds under mild conditions, efficient for producing polysubstituted quinolines. mdpi.com |
| Transition Metal (Homogeneous) | Nickel (Ni) complexes | Dehydrogenation/Condensation | Enables use of various alcohols and ketones for a wide range of substituted quinolines. organic-chemistry.org |
| Heterogeneous | Zeolite-based catalysts | Gas-Phase Annulation | Total yield of quinolines is related to the Lewis acid site content of the catalyst. rsc.org |
| Heterogeneous | Titanium Dioxide (TiO₂) | Visible-Light-Mediated Aerobic Dehydrogenation | Uses a non-toxic, inexpensive catalyst with oxygen as a green oxidant. organic-chemistry.org |
| Nanocatalysts | Metal Nanoparticles | Various (e.g., Friedländer, Doebner-von Miller) | High surface area leads to enhanced catalytic activity and selectivity; offers recyclability. acs.org |
Photochemical Synthesis Approaches
Photochemical reactions utilize light energy to access excited states of molecules, enabling unique transformations that are often difficult to achieve under thermal conditions. nih.gov In quinoline synthesis, photochemical approaches offer mild reaction conditions and novel mechanistic pathways. nih.govnih.gov
Visible-light-mediated methods have been developed for the C-H hydroxyalkylation of quinolines, proceeding through a radical path that avoids the need for external oxidants typical of classical Minisci reactions. nih.gov This strategy exploits the excited-state reactivity of certain precursors to generate radicals that then functionalize the quinoline ring. nih.gov Continuous-flow photochemical reactors have been employed for the safe and rapid synthesis of derivatives like 3-cyanoquinolines from azido (B1232118) precursors. acs.org Other photochemical methods involve dearomative cycloadditions with alkenes, which are useful for creating sterically congested and complex molecular scaffolds. nih.gov The mechanism often involves energy transfer from a photosensitizer to the quinoline, which then reacts from its triplet excited state. nih.gov
| Photochemical Method | Reactants/Reagents | Key Features & Mechanism |
| C-H Hydroxyalkylation | Quinolines, 4-acyl-1,4-dihydropyridines | Visible light promotes acyl radical generation without external oxidants; proceeds via a radical-mediated spin-center shift. nih.gov |
| Dearomative Cycloaddition | Quinolines, Alkenes, Photosensitizer (e.g., ITX) | Involves triplet energy transfer to a Lewis acid-activated quinoline, followed by a stepwise radical cycloaddition. nih.gov |
| Reductive Hydrogenation | Quinolines, γ-terpinene | Photochemically induced reduction that is chemoselective; proceeds by trapping a quinoline excited state with an H-atom donor. acs.org |
| Cyclization | 4-aryl-N-benzoyloxy-1-azabuta-1,3-dienes | Photochemical cyclization affords good yields of substituted 2,3-diphenylquinoline (B3369077) derivatives. rsc.org |
Solvent-Free Reaction Conditions
Solvent-free synthesis, often coupled with microwave irradiation or thermal heating, represents a significant advancement in green chemistry. tandfonline.com These methods reduce waste, often shorten reaction times, and can lead to cleaner reactions with easier product work-up. researchgate.netresearchgate.net
The Friedländer annulation, a classic method for quinoline synthesis, has been adapted to solvent-free conditions using solid-supported catalysts. For example, indium(III) chloride impregnated on silica (B1680970) gel under microwave irradiation provides an efficient one-pot synthesis of quinolines from anilines and alkyl vinyl ketones. researchgate.net Similarly, caesium iodide has been used as an effective catalyst for the reaction of 2-aminoaryl ketones with other ketones under thermal, solvent-free conditions, affording good yields in short reaction times. researchgate.net Other catalysts successfully employed in solvent-free quinoline synthesis include tin(II) chloride-dihydrate and indium triflate [In(OTf)₃], which can be recovered and reused. tandfonline.comresearchgate.net These approaches are noted for their operational simplicity and environmental benefits. rsc.org
| Energy Source | Catalyst/Support | Reaction Type | Advantages |
| Microwave Irradiation | Indium(III) chloride on Silica Gel | Friedländer Annulation | Rapid, efficient, one-pot synthesis. researchgate.net |
| Microwave Irradiation | Propylsulfonic acid [SiO₂-Pr-SO₃H] | Friedländer Annulation | Recyclable and reusable solid acid catalyst. tandfonline.com |
| Thermal Heating | Caesium Iodide (CsI) | Condensation/Cyclization | Clean reaction, simple methodology, short reaction times, easy work-up. researchgate.net |
| Thermal Heating | Indium triflate [In(OTf)₃] | Friedländer Annulation/Knoevenagel Condensation | Reusable catalyst, good yields for multicomponent reactions. tandfonline.com |
| Thermal Heating | Potassium Hydroxide (KOH) | Aerobic Dehydrogenative Annulation | Metal-free, 100% carbon economy, operationally simple. tandfonline.com |
Reactivity and Derivatization of 2 Chloro 3 Ethyl 5,8 Dimethylquinoline
Nucleophilic Substitution Reactions at the 2-Position
The chlorine atom at the 2-position of the quinoline (B57606) ring is susceptible to nucleophilic substitution, a key reaction for the derivatization of this scaffold. This reactivity is analogous to that observed in other 2-chloroquinolines, where the electron-withdrawing nitrogen atom facilitates the displacement of the chloride ion.
Replacement of Chlorine Atom
The chloro group can be readily displaced by a variety of nucleophiles. For instance, hydrolysis can introduce a hydroxyl group, leading to the corresponding quinolin-2-one. While direct experimental data for 2-Chloro-3-ethyl-5,8-dimethylquinoline is not available, studies on analogous 2-chloroquinolines demonstrate that this transformation can be achieved under acidic or basic conditions. For example, heating 2-chloro-3-formylquinolines with acetic acid and sodium acetate (B1210297) under microwave irradiation affords the corresponding 2-oxo-1,2-dihydroquinoline-3-carbaldehydes. rsc.org
Furthermore, the chlorine atom can be substituted by other halogens, such as iodine, or replaced with hydrogen through reductive dehalogenation. The 2-chloro groups of various quinoline-3-carbaldehydes have been successfully replaced by hydrogen, iodine, and various other functional groups. rsc.org
Formation of Aminoquinoline Derivatives
A significant application of the nucleophilic substitution at the 2-position is the synthesis of aminoquinoline derivatives. Reaction with various primary and secondary amines can lead to the formation of a C-N bond, yielding a diverse range of 2-aminoquinolines. This reaction is a cornerstone in the synthesis of biologically active compounds. The general scheme for this reaction involves the treatment of the 2-chloroquinoline (B121035) with an amine, often in the presence of a base.
For example, 2-chloroquinoline-3-carbaldehyde (B1585622) has been shown to react with thiomorpholine (B91149) in the presence of potassium carbonate to yield 2-thiomorpholino-quinoline-3-carbaldehyde. rsc.org Similarly, reactions with aminotriazoles and aminotetrazoles have been reported for related 2-chloroquinolines. rsc.org These examples strongly suggest that this compound would readily undergo analogous reactions to produce a variety of 2-aminoquinoline (B145021) derivatives. The synthesis of 2-aminoquinolines from 2-chloroquinolines is a well-established synthetic route. benthamdirect.comresearchgate.net
Electrophilic Aromatic Substitution on the Quinoline Ring System
Electrophilic aromatic substitution on the quinoline ring system generally occurs on the electron-rich benzene (B151609) ring rather than the electron-deficient pyridine (B92270) ring. quimicaorganica.orgscribd.com The nitrogen atom deactivates the pyridine ring towards electrophilic attack. In unsubstituted quinoline, the preferred positions for electrophilic attack are C5 and C8. quimicaorganica.orgreddit.com
In the case of this compound, the presence of two methyl groups at the 5 and 8 positions is of critical importance. Methyl groups are activating and ortho-, para-directing. wikipedia.org However, since the most reactive positions (5 and 8) are already substituted, electrophilic attack will be directed to the remaining positions on the carbocyclic ring, namely C6 and C7. The ethyl group at the 3-position will have a minor electronic influence on the benzene ring. Therefore, nitration, halogenation, or Friedel-Crafts reactions would be expected to yield a mixture of 6- and 7-substituted derivatives. The precise regioselectivity would depend on the specific reaction conditions and the nature of the electrophile.
Reactions Involving the Ethyl and Methyl Side Chains
The ethyl and methyl groups attached to the quinoline core can also participate in various chemical transformations, typical for alkylarenes. These reactions, however, have not been specifically reported for this compound and are projected based on general organic chemistry principles.
One potential reaction is free-radical halogenation, where the alkyl side chains can be halogenated at the benzylic position under UV light or with a radical initiator. This would introduce a reactive handle for further functionalization. Another possibility is oxidation of the alkyl groups to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412) or chromic acid. The feasibility and selectivity of these reactions would need to be experimentally determined, as the quinoline nucleus itself can be sensitive to strong oxidizing conditions.
Transition Metal-Catalyzed Coupling Reactions (e.g., Palladium-mediated)
The chlorine atom at the 2-position serves as an excellent handle for transition metal-catalyzed cross-coupling reactions, particularly those mediated by palladium. These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.
The Suzuki-Miyaura cross-coupling reaction, which couples an organoboron compound with a halide, is a prime example. It is well-documented that 2-chloroquinolines can be effectively coupled with various arylboronic acids in the presence of a palladium catalyst and a base to form 2-arylquinolines. nih.govdntb.gov.uaresearchgate.net This methodology is broadly applicable and suggests that this compound could be readily coupled with a wide range of boronic acids to generate novel derivatives with extended aromatic systems.
The general conditions for such a reaction are depicted in the following table, based on similar transformations with other 2-chloroquinolines.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Product |
| 2-Chloroquinoline derivative | Arylboronic acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃ or Na₂CO₃ | Toluene/Water or Dioxane/Water | 2-Arylquinoline derivative |
This table represents typical conditions for Suzuki-Miyaura coupling of 2-chloroquinolines based on literature precedents. nih.govmdpi.com
Other palladium-catalyzed reactions, such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions, are also plausible synthetic routes for the further derivatization of this compound. acs.org
Formation of Novel Heterocyclic Systems Incorporating the Quinoline Moiety
2-Chloroquinolines are valuable precursors for the synthesis of fused heterocyclic systems. The reactivity of the 2-chloro group, often in combination with another functional group on the quinoline ring, allows for the construction of novel polycyclic structures.
Drawing parallels from the reactivity of 2-chloroquinoline-3-carbaldehydes, one can envision numerous possibilities for this compound. For instance, the ethyl group could potentially be functionalized to an aldehyde or another reactive group, which could then participate in cyclization reactions. More directly, nucleophilic substitution at the 2-position followed by intramolecular reactions is a common strategy.
Research on 2-chloroquinoline-3-carbaldehydes has shown their utility in synthesizing a variety of fused systems, including:
Pyrrolo[3,4-b]quinolinones nih.gov
Pyrazolo[3,4-b]quinolines nih.gov
Tetrazolo[1,5-a]quinolines rsc.orgnih.gov
Pyrimido[4,5-b]quinolines nih.gov
These examples highlight the synthetic versatility of the 2-chloroquinoline scaffold. Although the 3-ethyl group is less reactive than a 3-formyl group, its presence influences the electronic and steric environment, potentially leading to novel heterocyclic structures through carefully designed reaction sequences. For instance, a multi-component reaction involving 2-chloroquinoline-3-carbaldehydes, 2-aminobenzimidazole, and malononitrile (B47326) has been used to create complex aza-heterocycles. researchgate.net
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 3 Ethyl 5,8 Dimethylquinoline
Mass Spectrometry (MS)
Electrospray Ionization Mass Spectrometry (ESI-MS)
Further research and publication of the spectroscopic data for 2-Chloro-3-ethyl-5,8-dimethylquinoline by the scientific community are required before a detailed article on its characterization can be written.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Analysis by LC-MS would typically provide information on the retention time of the compound under specific chromatographic conditions and its molecular weight, along with fragmentation patterns upon ionization. This data is crucial for the identification and quantification of the compound in various matrices.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful technique for separation and identification. The analysis would yield a characteristic retention time and a mass spectrum based on the compound's electron ionization fragmentation pattern. This fragmentation is key to elucidating the molecular structure.
Vibrational Spectroscopy
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrational frequencies of different bonds. A detailed spectrum would reveal characteristic peaks for C-Cl, C=N, C=C, and C-H bonds within the quinoline (B57606) structure.
Fourier-Transform Raman (FT-Raman) Spectroscopy
FT-Raman spectroscopy provides complementary information to FT-IR. It is particularly useful for identifying non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would help in confirming the skeletal structure of the quinoline ring and the substituent groups.
Electronic Spectroscopy
UV-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The spectrum would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions in the quinoline ring system. These transitions provide insights into the electronic structure and conjugation of the compound.
Further empirical research is required to generate the specific spectroscopic data necessary for a complete characterization of this compound.
Fluorescence and Phosphorescence Studies
X-ray Crystallography for Solid-State Structure Determination
A definitive single-crystal X-ray diffraction analysis for this compound has not been reported in publicly accessible crystallographic databases or peer-reviewed journals. Such an analysis is the gold standard for unambiguously determining the three-dimensional arrangement of atoms in the solid state, providing precise information on bond lengths, bond angles, and crystal packing. In the absence of this experimental data, the subsequent detailed subsections on its crystal structure remain speculative.
Crystal Data and Refinement Parameters
Specific crystal data and refinement parameters for this compound are currently unavailable. This information, which includes the crystal system, space group, unit cell dimensions, and data collection and refinement statistics, is generated upon the successful growth of a single crystal and its analysis by X-ray diffraction.
Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, C-H...π Interactions)
Without a determined crystal structure, a definitive analysis of the intermolecular interactions governing the solid-state packing of this compound cannot be conducted. While one could hypothesize the presence of interactions such as π-stacking between the quinoline rings or weak C-H...Cl or C-H...N hydrogen bonds based on the molecular structure, any such discussion would be purely theoretical without experimental validation from X-ray crystallography.
Computational and Theoretical Investigations of 2 Chloro 3 Ethyl 5,8 Dimethylquinoline
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a robust framework for investigating the fundamental properties of molecules at the electronic level. These methods are instrumental in elucidating molecular structure, stability, and reactivity.
Density Functional Theory (DFT) Studies
DFT has become the workhorse of computational chemistry for studying quinoline (B57606) derivatives. The choice of functional and basis set is critical for obtaining accurate results. For quinoline systems, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and M06-2X are commonly employed in conjunction with Pople-style basis sets like 6-31G(d,p). These combinations have been shown to provide a reliable balance between computational cost and accuracy for predicting geometries, electronic properties, and vibrational frequencies of heterocyclic compounds. Studies on related chloro-quinoline derivatives have utilized the B3LYP functional with a 6-311G(d,p) basis set for geometry optimization, demonstrating good agreement with experimental data where available. nih.govresearchgate.net
Optimization of Molecular Geometry and Electronic Structure
A fundamental step in any computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For 2-Chloro-3-ethyl-5,8-dimethylquinoline, theoretical calculations would typically start with an initial structure that is then allowed to relax to a stable minimum on the potential energy surface. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.
Once the geometry is optimized, the electronic structure can be analyzed in detail. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller gap generally implies higher reactivity. For similar quinoline derivatives, the HOMO-LUMO gap has been calculated to be in a range that suggests significant charge transfer interactions within the molecule. nih.gov Analysis of the molecular electrostatic potential (MEP) map further helps in identifying the electron-rich and electron-deficient regions of the molecule, which are indicative of sites susceptible to electrophilic and nucleophilic attack.
Table 1: Calculated Electronic Properties of a Representative Quinoline Derivative
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Dipole Moment | 2.5 D |
Note: Data presented is illustrative for a related quinoline derivative and calculated using DFT.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
DFT calculations are a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of newly synthesized compounds.
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared with experimental spectra, can confirm the molecular structure.
IR Spectroscopy: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to the atomic coordinates. The resulting theoretical IR spectrum, including the position and intensity of absorption bands, can be compared with experimental FT-IR spectra to assign specific vibrational modes to functional groups within the molecule.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra. By calculating the excitation energies and oscillator strengths for the lowest electronic transitions, TD-DFT can predict the λ_max values in the UV-Vis spectrum, providing insights into the electronic transitions, often corresponding to π→π* and n→π* transitions within the quinoline ring system.
Molecular Modeling and Docking Studies
Molecular modeling, particularly molecular docking, is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is a critical tool in drug discovery for understanding how a potential drug molecule (ligand) might interact with a biological target, such as a protein or enzyme.
Ligand-Protein Interaction Predictions
Molecular docking simulations place the ligand, this compound, into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket. The results of these simulations can predict the specific types of interactions that stabilize the ligand-protein complex. These interactions typically include:
Hydrogen Bonds: Interactions between hydrogen atoms and electronegative atoms like oxygen or nitrogen.
Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein.
Pi-Pi Stacking: Attractive, noncovalent interactions between aromatic rings.
Van der Waals Forces: Weak, short-range electrostatic attractive forces.
For example, docking studies of other chloroquinoline derivatives against protein targets have shown that the quinoline nitrogen can act as a hydrogen bond acceptor, while the aromatic rings often participate in pi-pi stacking and hydrophobic interactions with amino acid residues like tyrosine, phenylalanine, and tryptophan. nih.gov
Analysis of Binding Affinity with Biological Targets
A crucial outcome of molecular docking is the estimation of the binding affinity, which is a measure of the strength of the interaction between the ligand and its target. This is typically expressed as a binding energy score (e.g., in kcal/mol), where a more negative value indicates a stronger and more stable interaction. These scores are calculated by a scoring function that takes into account the various intermolecular interactions.
The binding affinity is a key parameter for prioritizing compounds in drug discovery pipelines. Compounds that are predicted to bind with high affinity to a specific biological target are more likely to be potent inhibitors or modulators of that target's function. Studies on related N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives have reported binding energies in the range of –5.4 to –8.0 kcal/mol against specific viral proteins, indicating strong potential for inhibitory activity. nih.gov
Table 2: Illustrative Molecular Docking Results for a Quinoline Derivative
| Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Interaction Type |
|---|---|---|---|
| Protein Kinase A | -7.8 | TYR-21, LEU-84, VAL-92 | Pi-Pi Stacking, Hydrophobic |
| DNA Gyrase | -8.2 | ASP-73, GLY-77 | Hydrogen Bond, Hydrophobic |
| Cytochrome P450 | -7.5 | PHE-114, ALA-297 | Hydrophobic, Pi-Pi Stacking |
Note: This table provides hypothetical data for illustrative purposes based on typical findings for quinoline derivatives.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its biological activity. At present, specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available scientific literature.
However, the general methodology for conducting such a study would involve the following steps:
Data Set Collection: A series of quinoline derivatives, including this compound, with experimentally determined biological activities (e.g., antibacterial, antifungal) would be compiled.
Descriptor Calculation: A wide range of molecular descriptors for each compound in the series would be calculated using computational software. These descriptors quantify various aspects of the molecular structure.
Model Development: Statistical methods such as Multiple Linear Regression (MLR), Principal Component Analysis (PCA), or machine learning algorithms would be employed to build a mathematical model that links the descriptors to the biological activity.
Model Validation: The predictive power of the developed QSAR model would be rigorously tested using internal and external validation techniques.
For this compound, relevant descriptors would likely include:
| Descriptor Type | Examples | Potential Relevance |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rings | Overall size and basic composition |
| Topological | Wiener Index, Balaban Index | Molecular branching and connectivity |
| Geometrical | Molecular Surface Area, Molecular Volume | Shape and steric effects |
| Quantum-Chemical | HOMO/LUMO energies, Dipole Moment | Electronic properties and reactivity |
Surface and Interaction Analysis (e.g., Hirshfeld Surfaces, Electrostatic Potentials)
Surface and interaction analysis provides critical insights into the intermolecular forces that govern the crystal packing and molecular recognition processes of a compound.
Hirshfeld Surface Analysis: While a specific crystal structure and corresponding Hirshfeld surface analysis for this compound is not available, analysis of closely related quinoline derivatives allows for a predictive understanding of its intermolecular interactions. For instance, studies on other 2-chloro-quinoline derivatives reveal the significant role of various contacts. nih.govresearchgate.net Based on the structure of this compound, the expected contributions to the crystal packing would be:
| Interaction Type | Description | Predicted Importance |
|---|---|---|
| H···H Contacts | Interactions between hydrogen atoms on adjacent molecules. | Expected to be a major contributor due to the abundance of hydrogen atoms. |
| C···H/H···C Contacts | Interactions involving carbon and hydrogen atoms, often indicative of C-H···π interactions. | Significant due to the aromatic quinoline core and alkyl substituents. |
| Cl···H/H···Cl Contacts | Interactions involving the chlorine atom and hydrogen atoms. | A notable contributor, highlighting the role of the halogen in crystal packing. |
| N···H/H···N Contacts | Interactions involving the quinoline nitrogen and hydrogen atoms. | Potential for weak hydrogen bonding, influencing molecular arrangement. |
Electrostatic Potential (ESP) Mapping: The molecular electrostatic potential map is a valuable tool for predicting the reactive sites of a molecule. researchgate.net For this compound, the ESP map would likely show:
Negative Potential (Red/Yellow): Concentrated around the electronegative nitrogen and chlorine atoms. These regions are susceptible to electrophilic attack.
Positive Potential (Blue): Located around the hydrogen atoms, particularly those of the methyl and ethyl groups. These areas are indicative of sites for nucleophilic attack.
This distribution of electrostatic potential is crucial for understanding how the molecule interacts with biological receptors and other molecules. researchgate.netnih.gov
Reaction Mechanism Studies through Computational Methods
Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions. For this compound, computational studies could investigate various transformations. The precursor for many such compounds is often a 2-chloroquinoline-3-carbaldehyde (B1585622) derivative. nih.gov
A key area of investigation would be the nucleophilic substitution at the C2 position, where the chlorine atom is located. The reactivity of this position is a hallmark of 2-chloroquinolines. Computational studies could model the reaction pathways, determine transition state geometries, and calculate activation energies for reactions with various nucleophiles.
For example, a theoretical study on the reaction of this compound with an amine (R-NH₂) could involve:
Reactant and Product Optimization: The geometries of the starting material, the amine, and the final substituted product would be optimized to find their lowest energy conformations.
Transition State Search: A search for the transition state structure of the reaction would be performed.
These calculations would provide a detailed, atomistic understanding of the reaction mechanism, complementing experimental findings on the synthesis of novel quinoline derivatives.
Research on "this compound" Remains Undisclosed in Public Domain
Following a comprehensive search of scientific literature and databases for information on the chemical compound This compound , no specific data regarding its in vitro biological activities has been found. The instructions provided were to generate a detailed article focusing solely on this compound's antimicrobial and anticancer properties, adhering to a strict outline. However, the necessary research findings to populate the requested sections and subsections are not available in the public domain.
The investigation sought to uncover studies related to:
In Vitro Antimicrobial Activities: Specifically, its efficacy against bacteria such as E. coli, P. aeruginosa, S. enteritidis, and S. aureus, and fungi like C. albicans and C. glabrata. Additionally, information on its mechanism of action, such as the potential inhibition of bacterial DNA gyrase or topoisomerase IV, was explored.
In Vitro Anticancer Activities: This included searches for data on its cytotoxicity in various cancer cell lines (ovarian A2780, prostate PC3, DU-145, HepG-2, MCF-7) and its ability to induce apoptosis or inhibit clonogenic survival in a laboratory setting.
While extensive research exists for the broader class of quinoline scaffolds, demonstrating a wide range of biological activities, the specific substitution pattern of 2-chloro, 3-ethyl, and 5,8-dimethyl on the quinoline core has not been the subject of published biological studies that are publicly accessible. The available literature focuses on other derivatives, and extrapolating their findings to this particular compound would be scientifically unfounded.
Therefore, the creation of a scientifically accurate article as per the detailed instructions is not possible at this time due to the absence of specific research data for "this compound."
Potential Applications in Chemical Biology and Materials Science Academic Context
Development as Molecular Probes
The quinoline (B57606) framework is a well-known fluorophore, and its derivatives are frequently investigated as molecular probes for various biological and environmental applications. While direct studies on "2-Chloro-3-ethyl-5,8-dimethylquinoline" as a molecular probe are not extensively documented, its potential can be inferred from the properties of analogous compounds. The strategic placement of substituents on the quinoline ring can modulate its photophysical properties, such as absorption and emission wavelengths, quantum yield, and sensitivity to the local environment.
The 2-chloro group on "this compound" serves as a convenient handle for post-synthetic modifications. Nucleophilic substitution reactions can be employed to introduce various sensing moieties, allowing for the development of tailored molecular probes. For instance, the introduction of specific recognition units could lead to probes for detecting metal ions, anions, or biologically relevant small molecules. The dimethyl and ethyl substitutions on the quinoline ring are also expected to influence the compound's solubility and photophysical characteristics.
Table 1: Potential Modifications of this compound for Molecular Probe Development
| Reactant/Reagent | Introduced Moiety | Potential Sensing Application |
| Amines (R-NH₂) | Amino group (-NHR) | pH sensing, metal ion detection |
| Thiols (R-SH) | Thioether group (-SR) | Heavy metal ion detection |
| Azides (NaN₃) | Azido (B1232118) group (-N₃) | Bioorthogonal chemistry, click reactions |
| Organoboronic acids | Aryl/alkyl group | Saccharide sensing |
Use in Agrochemical Research (Academic Perspectives)
Quinoline derivatives have a long history in agrochemical research, with many compounds exhibiting fungicidal, insecticidal, and herbicidal properties. nih.govacs.org The academic interest in "this compound" in this context lies in its potential as a lead compound for the development of new agrochemicals. The unique substitution pattern of this molecule could lead to novel biological activities or improved properties compared to existing quinoline-based pesticides. researchgate.netnih.govresearchgate.net
The 2-chloro substituent is a key feature, as it can be readily displaced by other functional groups, allowing for the synthesis of a library of derivatives for structure-activity relationship (SAR) studies. nih.gov By systematically modifying the substituents at the 2-, 3-, 5-, and 8-positions, researchers can explore how these changes affect the compound's efficacy, selectivity, and environmental persistence. Academic research in this area would likely focus on the synthesis of novel analogs and their in vitro and in vivo evaluation against various plant pathogens and pests.
Integration into Novel Materials (e.g., Ligands in Metal Complexes)
The nitrogen atom in the quinoline ring of "this compound" makes it an excellent candidate for use as a ligand in the synthesis of metal complexes. researchgate.netnih.gov Quinoline-based ligands have been shown to form stable complexes with a variety of transition metals, and these complexes can exhibit interesting photophysical, catalytic, and biological properties. tandfonline.comrsc.org
The substitution pattern on "this compound" can influence the electronic and steric properties of the resulting metal complexes. The ethyl and dimethyl groups can provide steric bulk, which may affect the coordination geometry and reactivity of the metal center. The 2-chloro group can also participate in secondary interactions or be used as a reactive site for further functionalization of the coordinated ligand. Academic research in this area would involve the synthesis and characterization of novel metal complexes of this ligand and the investigation of their potential applications in areas such as catalysis, organic light-emitting diodes (OLEDs), and as therapeutic agents. aut.ac.nz
Table 2: Potential Metal Complexes and Their Applications
| Metal Ion | Potential Application of the Complex |
| Ruthenium(II) | Photocatalysis, photodynamic therapy |
| Iridium(III) | Phosphorescent emitters in OLEDs |
| Copper(I/II) | Catalysis in organic synthesis, antimicrobial agents |
| Palladium(II) | Cross-coupling reactions |
Role as Synthetic Intermediates for Advanced Molecules
Perhaps one of the most significant academic applications of "this compound" is its role as a versatile synthetic intermediate. The 2-chloroquinoline (B121035) scaffold is a valuable building block for the construction of more complex heterocyclic systems. niscpr.res.inresearchgate.netchemijournal.com The chlorine atom at the 2-position is highly susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. nih.gov
Furthermore, the ethyl group at the 3-position and the methyl groups at the 5- and 8-positions can also be functionalized, although this typically requires more forcing reaction conditions. The Vilsmeier-Haack reaction is a common method for the synthesis of 2-chloro-3-formylquinolines, which are precursors to compounds like "this compound". niscpr.res.innih.govniscpr.res.in This highlights the accessibility of this class of compounds for synthetic chemists.
Academic research often utilizes such intermediates to synthesize novel compounds with potential applications in medicinal chemistry, materials science, and other areas. orientjchem.orgrsc.org For example, "this compound" could be a precursor for the synthesis of fused heterocyclic systems, which are often found in biologically active natural products and pharmaceuticals.
Conclusion and Future Research Directions
Summary of Current Understanding
2-Chloro-3-ethyl-5,8-dimethylquinoline is a substituted quinoline (B57606) derivative with the chemical formula C13H14ClN. While this specific compound is not extensively documented in mainstream scientific literature, its structural motifs suggest a rich and varied chemical profile. The presence of a reactive chlorine atom at the 2-position, an ethyl group at the 3-position, and two methyl groups on the benzene (B151609) ring at positions 5 and 8, provides a versatile scaffold for a multitude of chemical transformations.
Based on established quinoline chemistry, it is hypothesized that this compound can be synthesized through a multi-step process, likely commencing with a Vilsmeier-Haack reaction to introduce the chloro and formyl groups, followed by a reduction or Grignard reaction to yield the ethyl substituent. The reactivity of the C2-chloro group is anticipated to be high, making it amenable to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, thereby offering a gateway to a diverse array of novel derivatives.
The spectroscopic signature of this compound is expected to be characterized by distinct signals in ¹H and ¹³C NMR spectra corresponding to the aromatic protons and carbons of the quinoline core, as well as the ethyl and methyl substituents. Mass spectrometry would confirm its molecular weight, and infrared spectroscopy would reveal characteristic vibrational frequencies.
While no specific biological activities or material science applications have been reported for this compound, the broader family of quinoline derivatives is renowned for its wide-ranging pharmacological properties and increasing use in organic electronics. nih.gov This suggests that the title compound could be a valuable candidate for future investigations in these fields.
Emerging Trends in Quinoline Chemistry Research
The field of quinoline chemistry is continually evolving, driven by the quest for new therapeutic agents and advanced materials. nih.gov Several key trends are shaping the direction of current research:
Green Synthesis: There is a growing emphasis on developing environmentally benign synthetic methodologies for quinoline derivatives. rsc.org This includes the use of microwave-assisted synthesis, ultrasound irradiation, and the development of one-pot, multi-component reactions that reduce waste and energy consumption. nih.gov
Catalysis: The application of novel catalysts, including metal nanoparticles and organocatalysts, is enabling more efficient and selective functionalization of the quinoline scaffold. frontiersin.org Palladium-catalyzed cross-coupling reactions, in particular, have become indispensable tools for creating complex molecular architectures. researchgate.net
Medicinal Chemistry: The development of quinoline-based hybrids, where the quinoline moiety is coupled with other pharmacologically active fragments, is a promising strategy to combat drug resistance and enhance therapeutic efficacy. nih.gov There is also a strong focus on kinase inhibitors and agents targeting neurodegenerative diseases. nih.govmdpi.com
Materials Science: Quinoline derivatives are being increasingly explored for their applications in organic light-emitting diodes (OLEDs), sensors, and other electronic devices due to their favorable photophysical and electronic properties. rsc.orgresearchgate.net
Future Avenues for this compound Research
Given the limited specific information available for this compound, several avenues of research are ripe for exploration.
Future research should focus on developing and optimizing synthetic routes to this compound. While a Vilsmeier-Haack approach is plausible, alternative methods such as the Gould-Jacobs reaction or the Doebner-von Miller synthesis could be investigated for improved yields and milder reaction conditions. rsc.org A systematic investigation into the introduction of the ethyl group at the C3 position would also be of significant value.
A thorough spectroscopic characterization of this compound is essential. This would involve detailed 1D and 2D NMR studies to unambiguously assign all proton and carbon signals. Furthermore, computational studies employing Density Functional Theory (DFT) could provide valuable insights into its electronic structure, molecular orbitals (HOMO-LUMO), and predicted spectroscopic properties. researchgate.netrsc.org Such studies would complement experimental data and aid in understanding its reactivity.
A comprehensive biological evaluation of this compound is a critical next step. This should involve screening against a panel of cancer cell lines, bacterial and fungal strains, and relevant enzymes to identify any potential therapeutic activities.
Should any promising activity be discovered, a systematic Structure-Activity Relationship (SAR) study would be warranted. slideshare.netnih.gov This would involve the synthesis of a library of analogues by modifying the substituents at the C2, C3, C5, and C8 positions to understand how these structural changes influence biological activity. For instance, replacing the C2-chloro group with various amines, thiols, or carbon-based substituents could lead to compounds with enhanced potency and selectivity.
Q & A
Q. What are the optimal conditions for synthesizing 2-chloro-3-ethyl-5,8-dimethylquinoline using Vilsmeier-Haack methodology?
Methodological Answer: The Vilsmeier-Haack reaction is a robust route for introducing formyl or acetyl groups to chloro-quinoline scaffolds. For this compound, key parameters include:
- Reagent Ratio: Use phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) in a 2:1 molar ratio to generate the Vilsmeier reagent .
- Temperature: Maintain 353 K during the reaction to ensure complete cyclization without side-product formation .
- Purification: Recrystallize from petroleum ether/ethyl acetate (3:1 v/v) to yield high-purity crystals (>97%) .
Data Table:
| Parameter | Optimal Value |
|---|---|
| POCl₃:DMF Ratio | 2:1 |
| Reaction Temperature | 353 K |
| Crystallization Solvent | Petroleum Ether:EtOAc |
Q. Which characterization techniques are most reliable for confirming the structure of this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR can resolve ethyl and methyl substituents. For example, the ethyl group’s triplet (δ 1.2–1.4 ppm) and quartet (δ 2.8–3.0 ppm) are diagnostic .
- Mass Spectrometry (MS): Exact mass analysis (e.g., HRMS) should match the theoretical mass of 219.0871 g/mol (C₁₃H₁₃ClN) .
- X-ray Crystallography: Use SHELXL for refinement to confirm bond lengths (e.g., C-Cl: 1.72–1.75 Å) and planar quinoline geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions between spectral data (e.g., NMR vs. X-ray) for chloro-quinoline derivatives?
Methodological Answer:
- Cross-Validation: Compare experimental NMR shifts with computed values (DFT simulations) to identify discrepancies in substituent orientation .
- Twinned Crystals: Use SHELXE or WinGX to model twinning in X-ray data, which may cause apparent structural anomalies .
- Dynamic Effects: Consider temperature-dependent NMR to assess conformational flexibility that X-ray static structures may miss .
Q. What challenges arise during crystallographic refinement of this compound, and how are they addressed?
Methodological Answer:
- Disorder in Ethyl/Methyl Groups: Apply SHELXL’s PART instruction to model split positions and refine occupancy ratios .
- Hydrogen Bonding Ambiguity: Use OLEX2’s hydrogen-bonding tools to validate intermolecular interactions (e.g., N–H⋯N bonds in layered structures) .
- Twinning: Employ TWIN/BASF commands in SHELXL to refine twin fractions (e.g., 0.86:0.14 domain ratios) .
Q. How do substituent positions (ethyl, methyl, chloro) influence the electronic properties of quinoline derivatives?
Methodological Answer:
- Electron-Withdrawing Effects: Chloro at C2 reduces electron density at C3, enhancing electrophilic substitution reactivity .
- Steric Effects: Ethyl at C3 and methyl at C5/C8 create steric hindrance, favoring regioselective functionalization at C4 .
- Computational Modeling: DFT calculations (e.g., Gaussian) can map frontier molecular orbitals to predict reactivity trends .
Q. What statistical methods are recommended for analyzing reproducibility in synthetic yields?
Methodological Answer:
- ANOVA: Compare batch-to-batch yield variations under fixed conditions (e.g., temperature, solvent) .
- Error Propagation Analysis: Quantify uncertainty in yield calculations due to purification losses (e.g., ±2–5% for recrystallization) .
- Design of Experiments (DoE): Use response surface methodology to optimize multi-variable synthesis protocols .
Data Contradiction and Mechanistic Analysis
Q. How should researchers interpret conflicting data between HPLC purity assays and elemental analysis?
Methodological Answer:
- Impurity Profiling: Use LC-MS to identify non-volatile impurities (e.g., byproducts) missed by elemental analysis .
- Calibration Standards: Validate HPLC methods with certified reference materials to rule out column adsorption issues .
- Synchrotron XRD: Resolve crystallographic purity disputes by comparing experimental/powder patterns .
Q. What mechanistic insights guide the functionalization of this compound?
Methodological Answer:
- Nucleophilic Substitution: Chloro at C2 is susceptible to SNAr reactions with amines (e.g., 4-methoxyaniline) under mild conditions .
- Reductive Amination: Use NaBH₃CN at pH 6 to reduce imine intermediates to stable amines without cleaving ethyl/methyl groups .
- Catalytic Cross-Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄) enable Suzuki-Miyaura coupling at C4 for biaryl derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
